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Compound of Interest
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Cat. No.: B8282233 Get Quote

For researchers, scientists, and drug development professionals, the efficient conversion of

alcohols to effective leaving groups is a cornerstone of organic synthesis. This guide provides

an objective comparison of two of the most common activating groups, mesylates and

tosylates, supported by experimental data and detailed protocols to aid in the selection of the

optimal reagent for your specific application.

The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution

and elimination reactions.[1][2][3] To overcome this, the hydroxyl group is often converted into a

sulfonate ester, such as a methanesulfonate (mesylate) or a p-toluenesulfonate (tosylate). This

transformation dramatically enhances the leaving group ability, facilitating a wide range of

subsequent chemical modifications.[4][5][6] Both mesylates and tosylates are excellent leaving

groups because the negative charge is stabilized through resonance across the sulfonate

group.[2][7]

At a Glance: Key Differences Between Mesylates
and Tosylates
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Feature Mesylate (OMs) Tosylate (OTs)

Structure CH₃SO₃⁻ CH₃C₆H₄SO₃⁻

Reactivity

Generally considered slightly

less reactive towards

solvolysis than tosylates.[8]

Generally considered slightly

more reactive towards

solvolysis than mesylates.[8]

Formation Mechanism

Can proceed via direct

nucleophilic attack or through

a sulfene intermediate with a

strong base.[1][2][9][10]

Proceeds via nucleophilic

attack of the alcohol on the

sulfonyl chloride.

Steric Hindrance

The smaller methyl group

makes it less sterically

hindered. This can be

advantageous with sterically

demanding alcohols.[2]

The bulkier tolyl group can be

a disadvantage with sterically

hindered substrates.

Physical Properties Often oils or low-melting solids.

Often crystalline solids, which

can be easier to purify and

handle.[2]

Analytical Properties Lacks a UV chromophore.

The aromatic ring provides a

UV chromophore, facilitating

detection by TLC.[2]

Cost

Methanesulfonyl chloride is

generally less expensive than

p-toluenesulfonyl chloride.

p-Toluenesulfonyl chloride is

typically more expensive.

Performance Comparison: Reactivity and Leaving
Group Ability
While both are excellent leaving groups, subtle differences in their reactivity exist. One study

has suggested that mesylates are approximately three times less reactive towards solvolysis

than the corresponding tosylates.[8] However, for many synthetic applications, their leaving

group abilities are considered to be practically interchangeable.[11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://chemistry.mdma.ch/hiveboard/rhodium/mesylates.html
https://chemistry.mdma.ch/hiveboard/rhodium/mesylates.html
https://www.rsc.org/suppdata/ob/b9/b915797b/b915797b.pdf
https://www.chemistrysteps.com/mesylates-and-tosylates-as-good-leaving-groups-with-practice-problems/
https://chemistry.stackexchange.com/questions/47759/why-do-tosylation-and-mesylation-of-alcohols-follow-different-mechanisms
https://www.echemi.com/community/why-do-tosylation-and-mesylation-of-alcohols-follow-different-mechanisms_mjart2204281576_814.html
https://www.chemistrysteps.com/mesylates-and-tosylates-as-good-leaving-groups-with-practice-problems/
https://www.chemistrysteps.com/mesylates-and-tosylates-as-good-leaving-groups-with-practice-problems/
https://www.chemistrysteps.com/mesylates-and-tosylates-as-good-leaving-groups-with-practice-problems/
https://chemistry.mdma.ch/hiveboard/rhodium/mesylates.html
https://www.masterorganicchemistry.com/2015/03/10/tosylates-and-mesylates/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8282233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The choice between a mesylate and a tosylate can often be guided by the specific

requirements of the reaction. For instance, the formation of a sulfene intermediate in

mesylation reactions, particularly when using strong, non-nucleophilic bases like triethylamine,

can be advantageous for the activation of sterically hindered alcohols where direct attack on

the sulfonyl chloride is slow.[2][9][10]

Experimental Protocols
The following are generalized experimental protocols for the preparation of mesylates and

tosylates from a primary alcohol.

Mesylation of a Primary Alcohol
This protocol is a general procedure for the conversion of a primary alcohol to its corresponding

mesylate.

Materials:

Primary Alcohol

Methanesulfonyl chloride (MsCl)

Triethylamine (TEA) or Pyridine

Dichloromethane (DCM)

Deionized Water

Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.

Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the stirred solution.

Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, maintaining

the temperature at 0 °C.

Allow the reaction to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored

by Thin Layer Chromatography (TLC).

Quench the reaction by the slow addition of cold deionized water.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with cold 1 M HCl (if using triethylamine), saturated

sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude mesylate.

The crude product may be purified by column chromatography if necessary.

A potential side-product in this reaction is the corresponding alkyl chloride.[4] The use of

methanesulfonic anhydride instead of mesyl chloride can circumvent the formation of this

chloride byproduct.[4]

Tosylation of a Primary Alcohol
This protocol provides a general method for the tosylation of a primary alcohol.

Materials:

Primary Alcohol

p-Toluenesulfonyl chloride (TsCl)

Pyridine or Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP)

Dichloromethane (DCM)
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Deionized Water

Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Sodium Sulfate

Procedure:

To a solution of the primary alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask

under an inert atmosphere, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1

eq.).[12]

Cool the mixture to 0 °C in an ice bath.

Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the stirred solution.[12]

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring

for an additional 12-24 hours or until TLC analysis indicates complete consumption of the

starting alcohol.[12]

Quench the reaction with the addition of deionized water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash with saturated sodium bicarbonate solution followed

by brine.[12]

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.[12]

The resulting crude tosylate can be purified by recrystallization or column chromatography.

It is important to note that in some cases, particularly with benzylic alcohols, the in situ formed

tosylate can be displaced by chloride, leading to the formation of the corresponding alkyl

chloride as the major product.[12]
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Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and experimental workflows

discussed.
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Direct Attack Pathway

Sulfene Pathway (with strong base)

R-OH

[R-O(H)-S(O)₂CH₃]⁺Cl⁻ Nucleophilic
 Attack

MsCl

R-OMs

 Deprotonation
 (Base)

MsCl

CH₂=SO₂

 Deprotonation
 (Strong Base) R-OMs

R-OH  Trapping of
 Sulfene
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Start: Alcohol in Anhydrous Solvent

Cool to 0 °C

Add Base (e.g., TEA, Pyridine)

Add MsCl or TsCl

Stir at 0 °C to Room Temperature

Quench with Water

Workup:
- Separate Layers

- Wash Organic Phase
- Dry and Concentrate

Purification (if necessary):
- Column Chromatography

- Recrystallization

Final Product: Mesylate or Tosylate

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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